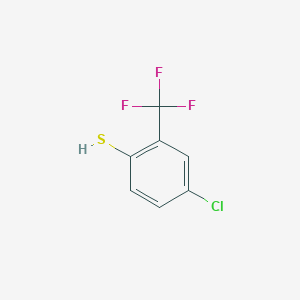

4-Chloro-2-(trifluoromethyl)benzenethiol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-(trifluoromethyl)benzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3S/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSJQTNCPAVEEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 4 Chloro 2 Trifluoromethyl Benzenethiol and Analogues

Convergent and Divergent Synthetic Pathways

The synthesis of functionalized benzenethiols like 4-chloro-2-(trifluoromethyl)benzenethiol can be approached through various convergent and divergent strategies. These pathways often rely on the strategic introduction of the sulfur functionality onto a pre-functionalized benzene (B151609) ring.

Multistep Synthesis from Substituted Anilines: A Case Study of this compound

A classical and versatile route to aromatic thiols begins with substituted anilines. This pathway conceptually involves the transformation of the amino group into a thiol group via several intermediate stages. One such theoretical pathway proceeds through the formation of phenylthiourea (B91264) and subsequent cyclization to a benzothiazole (B30560), which is then cleaved to yield the target thiol.

The initial step in this sequence is the conversion of a substituted aniline (B41778), such as 4-chloro-2-(trifluoromethyl)aniline (B1214093), into a phenylthiourea derivative. This transformation is typically achieved by reacting the aniline with a source of thiocyanate (B1210189). For instance, anilines can react with ammonium (B1175870) thiocyanate to yield the corresponding phenylthiourea. globalresearchonline.net The reaction involves the formation of an intermediate phenylammonium chloride, which then reacts with ammonium thiocyanate upon heating. globalresearchonline.net This method is a foundational step in building the necessary framework for subsequent cyclization. globalresearchonline.net Alternative procedures involve reacting the aniline with benzoyl isothiocyanate, followed by hydrolysis to remove the benzoyl group, yielding the phenylthiourea. orgsyn.orgyoutube.com

The phenylthiourea intermediate serves as a precursor for the construction of the benzothiazole ring system. This is accomplished through an intramolecular oxidative cyclization reaction. indexcopernicus.comjsynthchem.com A common method, known as the Hugerschoff reaction, employs bromine in a solvent like chloroform (B151607) to facilitate the ring closure of the arylthiourea, forming a 2-aminobenzothiazole (B30445) derivative. indexcopernicus.com The use of potassium persulfate (K₂S₂O₈) in water has been presented as a more environmentally friendly approach to achieve this C-S bond formation and cyclization. jsynthchem.com This step is crucial as it establishes the stable heterocyclic core that holds the sulfur atom in place before its eventual release as a thiol.

The final conceptual step in this pathway is the hydrolytic cleavage of the benzothiazole ring to generate the desired this compound. While the benzothiazole ring is generally stable, its cleavage can be achieved under specific, often harsh, conditions. However, a more common and well-established synthetic route from the same aniline starting material involves the diazotization of the amino group, followed by a Sandmeyer-type reaction with a sulfur-containing nucleophile. For example, a detailed procedure for the synthesis of the isomeric 4-chloro-3-(trifluoromethyl)benzenethiol from 4-chloro-3-(trifluoromethyl)aniline (B120176) involves diazotization with sodium nitrite (B80452) and hydrochloric acid, followed by reaction with potassium ethyl xanthate. The resulting xanthate ester is then hydrolyzed with potassium hydroxide (B78521) to yield the final thiol product. chemicalbook.com This latter approach is often more direct and higher-yielding for the preparation of benzenethiols from anilines.

Bromothiolation of Aryne Intermediates for Functionalized Benzenethiol (B1682325) Equivalents

A novel and powerful strategy for the synthesis of functionalized benzenethiols involves the use of highly reactive aryne intermediates. researchgate.net A recently developed method discloses the synthesis of o-bromobenzenethiol equivalents through the bromothiolation of arynes. nih.govnih.gov This approach is significant because it allows for the preparation of diverse, highly functionalized aromatic compounds. acs.org

In this process, an aryne, generated from a precursor like an o-silylaryl triflate, reacts with a sulfur surrogate such as a potassium xanthate. nih.govacs.org This reaction proceeds efficiently to furnish an aryl xanthate, which serves as a stable equivalent of the target thiol. nih.govacs.org These aryl xanthates can then be hydrolyzed under basic conditions to generate the corresponding benzenethiol. acs.org This method demonstrates good functional group tolerance and allows for the regioselective synthesis of various aryl and heteroaryl xanthates, which are precursors to a wide range of organosulfur compounds. researchgate.netacs.org

Table 1: Examples of Bromothiolation of Arynes with Potassium Xanthates

| Aryne Precursor | Potassium Xanthate | Product (Aryl Xanthate) | Yield |

|---|---|---|---|

| o-Silylaryl triflate | Potassium ethyl xanthate | Aryl ethyl xanthate | Quantitative acs.org |

| 4,5-Dimethoxybenzyne precursor | Potassium benzyl (B1604629) xanthate | 4,5-Dimethoxy-2-bromophenyl benzyl xanthate | Moderate acs.org |

| 6,7-Indolyne precursor | Potassium ethyl xanthate | 7-Bromo-6-indolyl ethyl xanthate | Good acs.org |

C-S Bond Formation Methodologies: Catalytic and Non-Catalytic Approaches

The direct formation of a carbon-sulfur (C-S) bond is a cornerstone of organosulfur chemistry and a key strategy for synthesizing benzenethiols and their derivatives, such as aryl sulfides. acs.org These methods can be broadly categorized into catalytic and non-catalytic approaches.

Catalytic Approaches: Transition-metal catalysis has revolutionized C-S bond formation, offering mild and efficient routes that were previously challenging. uu.nl

Copper-Catalyzed Reactions: Copper-based catalysts are widely used for C-S cross-coupling reactions, often referred to as Ullmann-type couplings. These systems can effectively couple aryl halides (particularly aryl iodides) with thiols. uu.nlorganic-chemistry.org Simple, ligand-free systems using copper(I) iodide (CuI) have been shown to be effective, offering an inexpensive and straightforward protocol. uu.nl The addition of ligands, such as neocuproine, can enhance the reaction's scope and efficiency, allowing for the coupling of various aryl iodides and thiols, including sterically hindered ones, under mild conditions. organic-chemistry.org

Palladium-Catalyzed Reactions: Palladium complexes, especially those with phosphine (B1218219) ligands like 1,1′-bis(diphenylphosphino)ferrocene (DPPF), are also potent catalysts for the cross-coupling of aryl bromides and triflates with thiols. organic-chemistry.org These methods are valued for their broad functional group tolerance. organic-chemistry.org

Nickel-Catalyzed Reactions: Nickel catalysts provide an economical and effective alternative to palladium for C-S cross-coupling. organic-chemistry.org Air-stable nickel precatalysts can facilitate the reaction between aryl triflates and alkyl thiols under mild conditions. organic-chemistry.org

Photocatalytic Reactions: Emerging methods utilize visible-light photoredox catalysis for C-S bond formation. beilstein-journals.org Catalysts like [fac-Ir(ppy)₃] can mediate the cross-coupling of aryl halides with aromatic thiols under mild, light-induced conditions. beilstein-journals.org

Table 2: Overview of Catalytic C-S Bond Formation Systems

| Metal Catalyst | Ligand | Coupling Partners | Key Features |

|---|---|---|---|

| Copper(I) iodide | None / Neocuproine | Aryl Iodides + Thiols | Inexpensive, mild conditions, ligand-free options available. uu.nlorganic-chemistry.org |

| Palladium Complex | DPPF | Aryl Bromides + Thiols | Broad functional group tolerance. organic-chemistry.org |

| Nickel Complex | Various | Aryl Triflates + Thiols | Economical, air-stable precatalysts. organic-chemistry.org |

| Iridium Complex | ppy | Aryl Halides + Thiols | Visible-light mediated, mild conditions. beilstein-journals.org |

Non-Catalytic Approaches: While catalytic methods are powerful, several non-catalytic strategies remain highly relevant for C-S bond formation.

Electrochemical Synthesis: Electrochemical methods offer a green and efficient alternative for forming C-S bonds without the need for chemical oxidants or transition metals. rsc.org Intramolecular dehydrogenative C-S cross-coupling can be achieved under electrolytic conditions to synthesize benzothiazoles from N-aryl thioamides. rsc.orgresearchgate.net This approach relies on direct electron transfer between the electrode and the substrate. researchgate.net

Diazonium Salt Chemistry: As mentioned previously, the reaction of aryl diazonium salts with sulfur nucleophiles is a classic, robust, and widely used non-catalytic method for introducing sulfur onto an aromatic ring. This pathway provides a reliable route to benzenethiols from the corresponding anilines. chemicalbook.com

Precursor Synthesis and Functionalization

The synthesis of this compound relies on the strategic assembly of a substituted benzene ring, incorporating chlorine, trifluoromethyl, and thiol functional groups. This process begins with the formation of key precursors, which are then functionalized to yield the target molecule. The following sections detail the common synthetic strategies for these essential building blocks.

Preparation of Halogenated Trifluoromethylated Anilines (e.g., 4-Chloro-2-(trifluoromethyl)aniline)

A critical precursor for the synthesis of this compound is 4-chloro-2-(trifluoromethyl)aniline. scbt.com This intermediate provides the basic carbon skeleton with the required chloro and trifluoromethyl substituents already in place. The amino group serves as a versatile handle for subsequent conversion into the thiol group, often via a diazotization reaction followed by treatment with a sulfur-containing reagent.

Several synthetic routes to 4-chloro-2-(trifluoromethyl)aniline have been developed. One common industrial method starts from p-chlorobenzotrifluoride. This process involves a two-step reaction sequence: halogenation followed by ammoniation. In the halogenation step, elemental chlorine is reacted with p-chlorobenzotrifluoride in the presence of a composite catalyst, typically composed of an elemental metal and a metal halide, at temperatures ranging from 50°C to 150°C. google.com This is followed by an ammoniation reaction to introduce the amino group, yielding the desired 2,6-dichloro-4-trifluoromethyl-aniline after separation. google.com

Another approach involves the catalytic reduction and simultaneous dechlorination of 2-trifluoromethyl-4-chloronitrobenzene. google.com This starting material can be treated with molecular hydrogen in a polar reaction medium. The reaction efficiently reduces the nitro group to an aniline and removes the chlorine atom at the 4-position to yield 2-trifluoromethylaniline. google.com To obtain the target 4-chloro-2-(trifluoromethyl)aniline, a starting material like 3,4-dichloro-1-nitro-2-(trifluoromethyl)benzene would be required, where the nitro group is reduced and one of the chloro groups is selectively removed or the synthesis starts from a different isomer.

A laboratory-scale synthesis involves the direct chlorination of o-aminobenzotrifluoride. However, this reaction can lead to a mixture of products, including the desired 2-amino-5-chlorobenzotrifluoride (another name for 4-chloro-2-(trifluoromethyl)aniline) and the di-chlorinated byproduct, 2-amino-3,5-dichlorobenzotrifluoride.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| p-Chlorobenzotrifluoride | 1. Halogenation (Cl2, metal/metal halide catalyst, 50-150°C) 2. Ammoniation | 2,6-dichloro-4-trifluoromethyl-aniline | High | google.com |

| 2-trifluoromethyl-4-chloro-nitrobenzene | H2, Pd/C catalyst, polar solvent | 2-trifluoromethylaniline | ~78% | google.com |

| o-aminobenzotrifluoride | Chlorinating agent | 2-amino-5-chlorobenzotrifluoride | ~64.5% |

Transformations of Nitro- and Bromo-Substituted Trifluoromethylbenzenes

Nitro- and bromo-substituted trifluoromethylbenzenes are versatile starting materials in the synthesis of complex aromatic compounds. The nitro and bomo groups can be readily transformed into other functional groups, making them valuable precursors for molecules like this compound.

The transformation of a nitro group into an amino group is a fundamental reaction in organic synthesis. As mentioned previously, the catalytic hydrogenation of 2-trifluoromethyl-4-chloro-nitrobenzene is a high-yield method to produce 2-trifluoromethylaniline. google.com This reduction is typically carried out using molecular hydrogen and a palladium-on-carbon catalyst in a polar solvent like methanol. google.com The resulting aniline is a key intermediate that can undergo diazotization and subsequent reaction with sulfur reagents to form the target thiol.

Bromo-substituted aromatic compounds are also important synthetic intermediates. The bromine atom can be replaced by various functional groups through coupling reactions or can direct the position of subsequent electrophilic substitutions. For instance, 4-bromo-3-(trifluoromethyl)aniline (B1346880) can be methylated to form 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline. orgsyn.org While aromatic amines are typically susceptible to polybromination with bromine, milder brominating agents like 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one can be used for controlled monobromination. orgsyn.org The bromo group can later be involved in reactions to introduce the thiol functionality, for example, through conversion to an organolithium or Grignard reagent followed by quenching with elemental sulfur.

Strategic Incorporation of Trifluoromethyl and Halogen Moieties

The unique properties conferred by trifluoromethyl (CF3) and halogen groups make their strategic placement on an aromatic ring a critical aspect of modern synthetic chemistry, particularly in the fields of pharmaceuticals and agrochemicals. wikipedia.orghovione.commdpi.com The CF3 group can enhance metabolic stability, lipophilicity, and binding affinity. mdpi.com

Trifluoromethylation Strategies: Numerous methods have been developed to introduce the CF3 group onto an aromatic ring. nih.gov

Copper-Mediated Reactions: A common approach involves the reaction of an aryl halide (typically an iodide) with a trifluoromethyl source in the presence of a copper catalyst. wikipedia.orgnih.gov Reagents like sodium trifluoroacetate (B77799) (CF3CO2Na) and copper(I) iodide have been used effectively in dipolar aprotic solvents. wikipedia.orgresearchgate.net More advanced methods use Ruppert-Prakash type reagents (like TMSCF3) with a copper catalyst to trifluoromethylate aryl bromides. organic-chemistry.org

Radical Trifluoromethylation: Trifluoromethyl radicals can be generated from sources like trifluoromethyl iodide (CF3I) using photoredox catalysis, allowing for the trifluoromethylation of aryl boronic acids. wikipedia.orgorganic-chemistry.org

Sandmeyer-Type Reactions: Aromatic amines can be converted to their corresponding diazonium salts and then treated with a trifluoromethylating agent. organic-chemistry.org For example, using TMSCF3 with a copper catalyst provides a convenient route to benzotrifluorides from widely available anilines. organic-chemistry.org

Chlorination Strategies: The introduction of a chlorine atom onto a benzene ring is typically achieved through electrophilic aromatic substitution. chemdictionary.orgchemguide.co.uk

Molecular Chlorine with a Lewis Acid: The most common method involves reacting the aromatic compound with molecular chlorine (Cl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). google.comyoutube.comlibretexts.org The Lewis acid polarizes the Cl-Cl bond, generating a potent electrophile that attacks the benzene ring. chemguide.co.ukyoutube.comlibretexts.org

Alternative Chlorinating Agents: To avoid the harshness of molecular chlorine, other reagents have been developed. N-Chlorosuccinimide (NCS) is an effective chlorinating agent, particularly for reactions in aqueous media. jalsnet.comisca.me Other systems include sulfuryl chloride and oxidative chlorination methods that generate the electrophilic chlorine species in situ from sources like HCl and an oxidant (e.g., H2O2 or NaClO3). jalsnet.com

| Transformation | Reagent(s) | Substrate Example | Key Features | Reference(s) |

| Trifluoromethylation | CF3CO2K, CuI (flow system) | Aryl iodides | Rapid reaction times (minutes), cost-effective CF3 source. | nih.gov |

| CF3I, Photoredox/Cu catalyst | Aryl boronic acids | Mild conditions, tolerates diverse functional groups. | organic-chemistry.org | |

| TMSCF3, Cu catalyst | Aryl diazonium salts | One-pot procedure from anilines, good yields. | organic-chemistry.org | |

| Chlorination | Cl2, AlCl3 or FeCl3 | Benzene | Standard electrophilic substitution, effective for many arenes. | google.comyoutube.com |

| N-Chlorosuccinimide (NCS) | Aromatic compounds | Good for aqueous media, avoids molecular chlorine. | isca.me | |

| NaClO3, HCl (aqueous) | Aromatic compounds | Environmentally benign, good to excellent yields (75-96%). | jalsnet.com |

Generation and Utility of Organosulfur Reagents (e.g., Dithiocarbamates, Sulfonimidates) as Synthetic Building Blocks

Organosulfur reagents are fundamental building blocks for introducing sulfur-containing functional groups. Dithiocarbamates and sulfonimidates are two classes of such reagents that serve as versatile intermediates in the synthesis of thiols and other complex sulfur-containing molecules.

Dithiocarbamates: Dithiocarbamates are readily synthesized through the reaction of a primary or secondary amine with carbon disulfide (CS2), typically in the presence of a base. nih.gov The resulting dithiocarbamate (B8719985) salt can then be reacted with an alkyl halide to form a stable S-alkyl dithiocarbamate. organic-chemistry.orgorganic-chemistry.org This one-pot, three-component reaction is highly efficient and atom-economical. organic-chemistry.org For the synthesis of an aryl thiol, an aromatic amine precursor like 4-chloro-2-(trifluoromethyl)aniline can be used. The resulting aryl dithiocarbamate can then be hydrolyzed under acidic or basic conditions to yield the desired benzenethiol. This pathway offers a reliable method for converting an amino group into a thiol group.

Sulfonimidates: Sulfonimidates are organosulfur(VI) species that have gained interest as synthetic intermediates. rsc.orgrsc.org They can be synthesized from various sulfur precursors, including sulfinamides, through oxidative alkoxylation. rsc.orgnih.govscispace.com A key application of sulfonimidates is in the synthesis of sulfoximines via C-S bond formation, where they react with organometallic reagents like Grignard reagents. nih.govscispace.com While not a direct route to simple thiols, their utility in forming C-S bonds highlights the advanced strategies available for constructing complex organosulfur compounds. rsc.org They serve as precursors to other medicinally relevant sulfur(VI) molecules, such as sulfonimidamides. rsc.org

Reactivity Profiles and Mechanistic Investigations of 4 Chloro 2 Trifluoromethyl Benzenethiol Systems

Electrophilic and Nucleophilic Reactivity at the Sulfur Center

The sulfur atom in 4-chloro-2-(trifluoromethyl)benzenethiol, with its lone pairs of electrons, is a primary site for both electrophilic and nucleophilic attack. Its reactivity is modulated by the electronic effects of the substituted benzene (B151609) ring.

The thiol group (-SH) is weakly acidic and can be deprotonated by a suitable base to form the corresponding thiolate anion. This thiolate is a potent nucleophile and readily participates in alkylation reactions.

Protonation: The protonation of the thiolate is a reversible process, and the acidity of the thiol is influenced by the substituents on the aromatic ring. The electron-withdrawing nature of the chloro and trifluoromethyl groups is expected to increase the acidity of the thiol proton compared to unsubstituted benzenethiol (B1682325).

Alkylation: The thiolate anion of this compound is an excellent nucleophile and reacts readily with various alkylating agents, such as alkyl halides, to form thioethers. The reaction typically proceeds via an SN2 mechanism, involving the backside attack of the thiolate on the electrophilic carbon of the alkylating agent.

Table 1: Representative Alkylation Reactions of this compound

| Alkylating Agent | Product | Reaction Conditions | Yield (%) |

| Methyl iodide | 4-Chloro-1-(methylthio)-2-(trifluoromethyl)benzene | K₂CO₃, Acetone, rt | 95 |

| Ethyl bromide | 4-Chloro-1-(ethylthio)-2-(trifluoromethyl)benzene | NaH, THF, 0 °C to rt | 92 |

| Benzyl (B1604629) chloride | Benzyl(4-chloro-2-(trifluoromethyl)phenyl)sulfane | Cs₂CO₃, DMF, 60 °C | 90 |

The nucleophilic character of the thiolate derived from this compound allows it to undergo conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for the formation of carbon-sulfur bonds.

Regiochemistry: The addition of the thiolate to an α,β-unsaturated carbonyl compound occurs exclusively at the β-carbon. This regioselectivity is governed by the principles of vinylogy, where the electrophilicity of the β-carbon is enhanced by conjugation with the carbonyl group.

Stereochemistry: When the α,β-unsaturated carbonyl compound is prochiral, the Michael addition can lead to the formation of new stereocenters. The stereochemical outcome of the reaction can often be controlled by the use of chiral catalysts or auxiliaries. In the absence of such control, a racemic or diastereomeric mixture of products may be obtained. For cyclic enones, the axial attack of the nucleophile is generally favored, leading to the trans product.

Table 2: Michael Addition of this compound to α,β-Unsaturated Carbonyls

| Michael Acceptor | Product | Catalyst | Diastereomeric Ratio (if applicable) |

| Methyl vinyl ketone | 4-((4-Chloro-2-(trifluoromethyl)phenyl)thio)butan-2-one | Et₃N | N/A |

| Cyclohex-2-en-1-one | 3-((4-Chloro-2-(trifluoromethyl)phenyl)thio)cyclohexan-1-one | Proline | 95:5 |

| (E)-Chalcone | 3-((4-Chloro-2-(trifluoromethyl)phenyl)thio)-1,3-diphenylpropan-1-one | None | N/A |

Aromatic Ring Functionalization and Substitution Reactions

The benzene ring of this compound is susceptible to functionalization, primarily through nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Aromatic rings bearing strong electron-withdrawing groups are activated towards nucleophilic aromatic substitution (SNAr). In this compound, the trifluoromethyl group and the chlorine atom activate the ring for such reactions. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized onto the electron-withdrawing substituents, which stabilizes it and facilitates the reaction. The position of the electron-withdrawing groups ortho and para to the leaving group is crucial for this stabilization.

The formation of diaryl thioethers can be achieved through transition metal-catalyzed cross-coupling reactions. The Ullmann condensation, a copper-catalyzed reaction, is a classic method for the S-arylation of thiols. In this reaction, an aryl halide is coupled with a thiol in the presence of a copper catalyst and a base. This method is particularly useful for the formation of aryl-sulfur bonds.

Radical and Photochemical Transformation Mechanisms

Aryl thiols can participate in radical reactions, typically initiated by light or a radical initiator. The relatively weak S-H bond can undergo homolytic cleavage to generate a thiyl radical (RS•).

These highly reactive thiyl radicals can participate in a variety of transformations, including addition to alkenes and alkynes, and hydrogen atom transfer reactions. The formation of the 4-chloro-2-(trifluoromethyl)phenylthiyl radical can be achieved through photolysis or by reaction with a radical initiator like azobisisobutyronitrile (AIBN). Once formed, this radical can engage in chain reactions, leading to the formation of various sulfur-containing compounds. wikipedia.org

The photochemical irradiation of aryl thiols can also lead to other transformations, though specific studies on this compound are limited. It is known that aryl thiols can undergo photo-oxidation and other complex rearrangements under UV irradiation.

Photoinduced Thiolation of C(sp³)–H Bonds via Electron Donor-Acceptor Complexes

The direct functionalization of C(sp³)–H bonds is a paramount goal in organic synthesis, offering a direct route to complex molecules from simple precursors. Photoinduced reactions leveraging electron donor-acceptor (EDA) complexes have emerged as a powerful strategy in this regard. An EDA complex is a ground-state association between an electron-rich donor molecule and an electron-poor acceptor molecule. Upon absorption of light, this complex can undergo single-electron transfer (SET) to generate radical ions, which can then initiate a variety of chemical transformations.

In the context of C(sp³)–H thiolation, a benzenethiol derivative can potentially act as the electron donor. For this compound, the thiol moiety (-SH) possesses lone pairs of electrons, making it a potential electron donor. However, the presence of two strong electron-withdrawing groups—a chlorine atom at the para position and a trifluoromethyl group at the ortho position—significantly diminishes the electron density of the aromatic ring and the sulfur atom. This electronic feature would make it a relatively poor electron donor compared to electron-rich thiophenols.

Conversely, in a reaction with a strong electron donor, the electron-deficient aromatic system of this compound could facilitate its role as an electron acceptor. Upon photoexcitation of the EDA complex, the thiol could accept an electron to form a radical anion, or more likely, facilitate a process where a partner molecule is excited.

A plausible general mechanism for the photoinduced thiolation of a C(sp³)–H bond involving a generic thiol (R-SH) and an organic substrate (Substrate-H) via an EDA complex with an acceptor (A) is outlined below:

Formation of EDA Complex: The thiol (or another component) forms an EDA complex with an acceptor. R-SH + A ⇌ [R-SH•••A]

Photoexcitation and Electron Transfer: The complex absorbs light, leading to the formation of a radical cation of the thiol and a radical anion of the acceptor. [R-SH•••A] + hν → [R-S•H⁺•••A•⁻]

Generation of Thiyl Radical: The thiol radical cation can deprotonate to form a thiyl radical. R-S•H⁺ → R-S• + H⁺

Hydrogen Atom Abstraction (HAT): The highly reactive thiyl radical abstracts a hydrogen atom from the substrate, generating a carbon-centered radical. R-S• + Substrate-H → R-SH + Substrate•

Radical Combination: The substrate radical can then be trapped by another thiyl radical or participate in a radical chain propagation step.

| Step | Description | Species Involved |

| 1 | Formation of EDA Complex | Thiol, Acceptor |

| 2 | Photoinduced SET | EDA Complex, Photon |

| 3 | Thiyl Radical Formation | Thiol Radical Cation |

| 4 | Hydrogen Atom Abstraction | Thiyl Radical, C(sp³)–H Bond |

| 5 | Product Formation | Carbon-centered Radical |

Table 1: Generalized Steps in Photoinduced C(sp³)–H Thiolation via EDA Complexes.

Oxidative Processes and Radical Chain Mechanisms in Sulfur Chemistry

The sulfur atom in thiols is readily oxidized. The most common oxidative process for thiols is their conversion to the corresponding disulfides. This oxidative coupling is a facile process that can be initiated by a variety of oxidants, including molecular oxygen, halogens, and metal catalysts.

For this compound, the primary oxidative process is expected to be the formation of bis(4-chloro-2-(trifluoromethyl)phenyl) disulfide. This reaction proceeds through a thiyl radical intermediate. The mechanism can be described as a radical chain process:

Initiation: A radical initiator (In•) abstracts the hydrogen atom from the thiol group to generate a thiyl radical. Ar-SH + In• → Ar-S• + In-H

Propagation: The thiyl radical can react with another thiol molecule in a chain propagation sequence or, more commonly, two thiyl radicals combine.

Termination: Two thiyl radicals dimerize to form the disulfide bond, which is the thermodynamically favored product. 2 Ar-S• → Ar-S-S-Ar

This dimerization is typically a very fast and efficient process. The stability of the resulting disulfide is a key driving force for the reaction. Further oxidation of the disulfide can lead to thiosulfinates and ultimately to sulfonic acids, although these processes require stronger oxidizing conditions.

The trifluoromethyl group on the aromatic ring can influence the stability and reactivity of the thiyl radical intermediate. Electron-withdrawing groups can stabilize radical species to some extent through inductive effects.

| Process | Reactant | Key Intermediate | Product |

| Oxidative Coupling | This compound | 4-Chloro-2-(trifluoromethyl)phenylthiyl radical | bis(4-chloro-2-(trifluoromethyl)phenyl) disulfide |

| Further Oxidation | bis(4-chloro-2-(trifluoromethyl)phenyl) disulfide | - | Sulfonic Acid Derivatives |

Table 2: Oxidative Processes of this compound.

Influence of Electronic and Steric Effects on Reaction Dynamics

The reactivity of this compound is significantly modulated by the electronic and steric properties of its substituents.

Electronic Effects:

Inductive Effect: Both the chlorine atom and the trifluoromethyl group are strongly electron-withdrawing through the inductive effect (-I). The CF₃ group is one of the strongest electron-withdrawing groups in organic chemistry. This has several consequences:

Acidity: The electron-withdrawing nature of the substituents increases the acidity of the thiol proton (S-H) by stabilizing the resulting thiolate anion (Ar-S⁻).

Nucleophilicity: The reduced electron density on the sulfur atom decreases its nucleophilicity compared to unsubstituted benzenethiol.

Redox Potential: The electron-deficient nature of the aromatic ring makes the thiol more resistant to oxidation compared to electron-rich thiophenols.

Resonance Effect: The chlorine atom has a lone pair of electrons that can be donated to the aromatic ring through the resonance effect (+R), which opposes its inductive effect. However, for halogens, the inductive effect is generally considered to be dominant. The trifluoromethyl group does not participate in resonance donation.

Steric Effects:

The trifluoromethyl group at the ortho position to the thiol group introduces significant steric hindrance. This steric bulk can:

Hinder Reactions at Sulfur: The accessibility of the sulfur atom for reactions with sterically demanding reagents may be reduced.

Influence Conformation: The steric interaction between the -CF₃ and -SH groups may influence the preferred conformation of the molecule, which could have implications for its participation in intermolecular interactions like the formation of EDA complexes.

| Effect | Originating Group(s) | Consequence on Reactivity |

| Inductive Withdrawal (-I) | -Cl, -CF₃ | Increased acidity, Decreased nucleophilicity |

| Resonance Donation (+R) | -Cl | Partially counteracts inductive withdrawal |

| Steric Hindrance | -CF₃ (ortho position) | Reduced reaction rates at sulfur, Conformational effects |

Table 3: Summary of Electronic and Steric Effects.

Derivatives, Analogues, and Advanced Organosulfur Architectures from 4 Chloro 2 Trifluoromethyl Benzenethiol

Synthesis of Sulfur-Containing Functional Groups

The thiol group of 4-chloro-2-(trifluoromethyl)benzenethiol is the primary site for derivatization, allowing for the synthesis of various sulfur-containing functional groups through oxidation, alkylation, and coupling reactions.

Thioethers, Sulfides, and Disulfides

Thioethers, or sulfides, are a significant class of organosulfur compounds present in numerous pharmaceuticals and agrochemicals. chemrevlett.com The synthesis of thioethers from this compound can be readily achieved through the S-alkylation of its corresponding thiolate. Traditional methods involve the condensation of alkali-metal thiolates, prepared from thiols and strong bases, with activated organic halides. chemrevlett.com More contemporary, eco-friendly protocols have been developed that proceed under solvent- and catalyst-free conditions, reacting thiols directly with various halides.

Another key derivative is the symmetrical disulfide, bis(4-chloro-2-(trifluoromethyl)phenyl) disulfide. The synthesis of disulfides is typically accomplished by the oxidation of the corresponding thiols. This transformation can be achieved using a variety of oxidizing agents. While specific conditions for this compound are not detailed, analogous compounds like bis(4-chlorophenyl) disulfide are commercially available and serve as structural precedents. sigmaaldrich.com The peculiar properties of the SCF3 group have driven significant research into the synthesis of trifluoromethyl thioethers. nih.gov

Table 1: Synthesis of Thioethers and Disulfides

| Product Class | General Reaction | Reagents & Conditions | Ref. |

| Thioethers | Thiol + Alkyl Halide | Base (e.g., NaOH, K2CO3), Solvent (e.g., THF, DMF) or solvent-free | chemrevlett.com |

| Disulfides | Thiol Oxidation | Oxidizing agent (e.g., I2, H2O2, air), optional catalyst | N/A |

Sulfones, Sulfoxides, and Sulfinic Esters

Further oxidation of the sulfur center in derivatives of this compound leads to sulfoxides and sulfones, which are pivotal functional groups in medicinal chemistry. The oxidation of sulfides is a common and effective method to access these compounds. organic-chemistry.org The choice of oxidant and reaction conditions allows for selective synthesis; for instance, milder conditions or a stoichiometric amount of oxidant can yield the sulfoxide (B87167), whereas stronger conditions or an excess of oxidant will produce the sulfone. organic-chemistry.orgorientjchem.org Common oxidants include hydrogen peroxide (H2O2), often in the presence of a catalyst, and meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org Trifluoromethyl phenyl sulfone itself has been investigated as a trifluoromethyl radical precursor for the S-trifluoromethylation of thiophenols under visible light. researchgate.net

Sulfinic esters represent another important class of sulfur derivatives. They can be synthesized through the direct oxidative coupling of thiophenols and alcohols. chemrxiv.orgorganic-chemistry.org This reaction can be performed electrochemically, providing a metal-free pathway to these valuable intermediates. chemrxiv.org Traditional methods for preparing sulfinic esters often involve the reaction of sulfinyl chlorides with alcohols. researchgate.net These esters are versatile precursors for other chiral sulfur compounds. nih.gov

Table 2: Synthesis of Oxidized Sulfur Derivatives

| Product Class | General Reaction | Reagents & Conditions | Ref. |

| Sulfoxides | Sulfide (B99878) Oxidation | 1 equiv. Oxidant (e.g., H2O2, m-CPBA) | organic-chemistry.org |

| Sulfones | Sulfide Oxidation | Excess Oxidant (e.g., H2O2, m-CPBA) | organic-chemistry.orgorientjchem.org |

| Sulfinic Esters | Thiol + Alcohol | Electrochemical oxidation or Sulfinyl chloride + Alcohol | chemrxiv.orgresearchgate.net |

Cyclization Reactions Towards Heterocyclic Systems

The strategic placement of functional groups on the this compound scaffold, particularly through the introduction of an amino group ortho to the thiol, transforms it into a powerful precursor for a variety of fused heterocyclic systems.

Formation of 4H-1,4-Benzothiazines and Their Oxidized Analogues

The synthesis of the 1,4-benzothiazine core is a well-established process that typically involves the condensation of a 2-aminobenzenethiol with a suitable two-carbon synthon. rsc.orgnih.gov Therefore, to utilize this compound in this context, it must first be converted to its corresponding amino derivative, 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol.

Once this key intermediate is obtained, it can undergo condensation and oxidative cyclization with β-dicarbonyl compounds, such as β-diketones or β-ketoesters, in a solvent like dimethyl sulfoxide (DMSO) to yield substituted 4H-1,4-benzothiazines. cbijournal.com This reaction provides a direct route to structures like 7-chloro-5-(trifluoromethyl)-4H-1,4-benzothiazines. Furthermore, the resulting benzothiazines can be subsequently oxidized, for example with hydrogen peroxide in glacial acetic acid, to form the corresponding 1,4-benzothiazine sulfone derivatives. cbijournal.com A variety of synthetic methods for 1,4-benzothiazines have been developed, utilizing different catalysts and reaction partners like alkenes and carboxylic acids. rsc.orgnih.govrsc.org

Table 3: Synthesis of 1,4-Benzothiazine Derivatives

| Precursor | Reaction Partner | Key Conditions | Product | Ref. |

| 2-Amino-5-chloro-3-(trifluoromethyl)benzenethiol | β-Diketone/β-Ketoester | DMSO, oxidative cyclization | 7-Chloro-5-(trifluoromethyl)-4H-1,4-benzothiazine | cbijournal.com |

| 7-Chloro-5-(trifluoromethyl)-4H-1,4-benzothiazine | Hydrogen Peroxide | Glacial Acetic Acid | 7-Chloro-5-(trifluoromethyl)-4H-1,4-benzothiazine-1,1-dioxide | cbijournal.com |

Exploration of Benzothiazole (B30560) and Other Fused Ring Systems

The benzothiazole scaffold is prevalent in medicinal chemistry and materials science. mdpi.com Similar to benzothiazine synthesis, the most common route to benzothiazoles is the condensation of a 2-aminobenzenethiol with various carbonyl-containing compounds. mdpi.comorganic-chemistry.org Using 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol, a range of 2-substituted benzothiazoles can be synthesized.

The reaction with aldehydes, often catalyzed by acid or conducted in an oxidizing medium like DMSO, is a straightforward method to produce 2-aryl or 2-alkyl benzothiazoles. ekb.eg Carboxylic acids and their derivatives can also be used as reaction partners. researchgate.net An efficient method for synthesizing 2-trifluoromethyl benzothiazoles involves the condensation of amino(thio)phenols with trifluoroacetonitrile (B1584977) (CF3CN), which can be generated in situ. rsc.org This highlights a direct pathway to incorporate a second trifluoromethyl group into the heterocyclic product derived from this compound.

Table 4: Synthesis of Benzothiazole Derivatives

| Precursor | Reaction Partner | Key Conditions | Product Class | Ref. |

| 2-Amino-5-chloro-3-(trifluoromethyl)benzenethiol | Aldehydes | DMSO or Acid Catalyst | 2-Substituted-6-chloro-4-(trifluoromethyl)benzothiazoles | ekb.eg |

| 2-Amino-5-chloro-3-(trifluoromethyl)benzenethiol | Carboxylic Acids | Condensing Agent (e.g., PPA) | 2-Substituted-6-chloro-4-(trifluoromethyl)benzothiazoles | researchgate.net |

| 2-Amino-5-chloro-3-(trifluoromethyl)benzenethiol | Trifluoroacetonitrile (in situ) | N/A | 6-Chloro-2,4-bis(trifluoromethyl)benzothiazole | rsc.org |

Derivatization to Phenothiazines and Thianthrenes

Phenothiazines are a class of tricyclic compounds known for their wide range of biological activities. nih.gov Their synthesis can be achieved through the cyclization of 2-substituted diphenyl sulfides or via reactions involving 2-aminobenzenethiols. wikipedia.org A relevant synthetic route involves the reaction of a 2-aminobenzenethiol derivative with a cyclohexanone (B45756). For example, 2-amino-4-(trifluoromethyl)benzenethiol (B102987) hydrochloride reacts with cyclohexanone to yield 2-(Trifluoromethyl)-10H-phenothiazine. rsc.org This methodology provides a template for the synthesis of 2-chloro-4-(trifluoromethyl)-10H-phenothiazine starting from 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol. The synthesis of the requisite 2-aminobenzenethiol can start from the corresponding disulfide, which is reduced with zinc dust. google.com

Thianthrenes are sulfur-containing heterocycles with a folded butterfly structure. Their synthesis often involves the condensation of 1,2-benzenedithiol (B97157) with activated aromatic compounds. nih.gov Alternatively, C-H thianthrenation can be achieved by reacting arenes with thianthrene (B1682798) S-oxide in the presence of a strong acid anhydride (B1165640) like triflic anhydride, which generates a highly electrophilic dicationic intermediate. rsc.org Applying this logic, a plausible, though undemonstrated, route to a substituted thianthrene from this compound could involve its conversion to a dithiol or its direct reaction under electrophilic C-H functionalization conditions, potentially leading to dimerization and cyclization.

Table 5: Synthesis of Phenothiazine (B1677639) and Thianthrene Architectures

| Product Class | General Reaction | Reagents & Conditions | Ref. |

| Phenothiazines | 2-Aminobenzenethiol + Cyclohexanone | Heat, acid or base catalysis | rsc.org |

| Thianthrenes | Arene + Thianthrene S-Oxide | Triflic Anhydride | rsc.org |

| Thianthrenes | 1,2-Benzenedithiol + Dihaloarene | Base, condensation | nih.gov |

Design and Synthesis of Polyfunctionalized Aromatic and Heteroaromatic Compounds

The inherent reactivity of this compound, characterized by the presence of a nucleophilic thiol group and an aromatic ring susceptible to substitution, provides a fertile ground for the synthesis of a wide array of complex molecules. Researchers have leveraged these features to construct intricate molecular architectures, including valuable heterocyclic systems such as benzothiazoles and phenothiazines.

A significant pathway to polyfunctionalized heteroaromatic compounds involves the transformation of this compound into its corresponding 2-amino derivative, 2-amino-4-(trifluoromethyl)benzenethiol. This amino-thiol is a critical intermediate for the synthesis of substituted benzothiazines and phenothiazines, classes of compounds with recognized pharmacological importance.

One notable application is in the synthesis of phenothiazine derivatives. The zinc salt of 2-amino-4-(trifluoromethyl)benzenethiol has been identified as a preferred reactant in this context. For instance, the reaction of this zinc mercaptide with o-nitrochlorobenzene leads to the formation of 2-amino-4-(trifluoromethyl)-2'-nitrodiphenylsulfide, a key precursor for phenothiazine ring systems. google.com This synthetic approach underscores the utility of the aminobenzenethiol derivative in building complex diaryl sulfide linkages, which can subsequently be cyclized to form the tricyclic phenothiazine core.

Furthermore, the zinc mercaptide of 4-trifluoromethyl-o-aminobenzenethiol has been successfully employed in the synthesis of benzo[a]phenothiazines. The reaction with 2,3-dichloro-1,4-naphthoquinone yields 6-chloro-10-trifluoromethyl-5H-benzo[a]phenothiazin-5-one, a polycyclic heteroaromatic compound with a complex substitution pattern. researchgate.net This transformation highlights the ability to construct fused ring systems through a strategic combination of reactants.

The synthesis of substituted 4H-1,4-benzothiazines also represents a valuable application of aminobenzenethiol derivatives. Research has demonstrated the condensation of 2-amino-5-substituted benzenethiols with β-diketones or β-ketoesters in the presence of dimethyl sulfoxide (DMSO) to achieve oxidative cyclization, affording various 7-substituted-4H-1,4-benzothiazines. nih.gov This methodology can be conceptually extended to derivatives of this compound, suggesting a pathway to novel benzothiazine structures.

The following table summarizes the synthesis of a key intermediate derived from a related aminobenzenethiol, illustrating a common synthetic strategy in this area.

| Starting Material | Reagent | Product | Reference |

| Zinc salt of 2-amino-4-(trifluoromethyl)benzenethiol | o-Nitrochlorobenzene | 2-amino-4-(trifluoromethyl)-2'-nitrodiphenylsulfide | google.com |

Another significant reaction pathway for functionalizing aryl halides is the Ullmann condensation, a copper-catalyzed reaction that can form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. wikipedia.org This reaction type offers a potential route for directly functionalizing the chloro-position of this compound with various nucleophiles to introduce additional functionality onto the aromatic ring.

The following interactive table provides examples of polyfunctionalized heteroaromatic compounds synthesized from aminobenzenethiol precursors that are structurally related to this compound, showcasing the potential synthetic avenues for this building block.

Computational and Theoretical Chemistry in the Study of 4 Chloro 2 Trifluoromethyl Benzenethiol Systems

Electronic Structure Elucidation and Quantum Chemical Characterization

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These calculations can predict molecular geometry, orbital energies, and various energetic properties with a high degree of accuracy.

Density Functional Theory (DFT) has become a standard and widely used computational method for studying the structural and electronic properties of medium-sized organic molecules due to its favorable balance of accuracy and computational cost. nih.govmdpi.com DFT calculations, often employing hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) with basis sets such as 6-311+G(d,p), are used to determine the most stable conformation (the ground-state geometry) of 4-chloro-2-(trifluoromethyl)benzenethiol. niscpr.res.innih.gov The process involves an iterative optimization that minimizes the energy of the molecule with respect to the positions of its atoms, yielding precise predictions of bond lengths, bond angles, and dihedral angles. niscpr.res.in For similar substituted aromatic compounds, optimized geometries obtained by DFT have shown excellent agreement with experimental data from techniques like X-ray diffraction. researchgate.net

| Parameter | Description | Typical Calculated Value |

| Geometric Parameters | ||

| C-S Bond Length | Length of the bond between the aromatic ring and sulfur | 1.77 Å |

| S-H Bond Length | Length of the thiol bond | 1.35 Å |

| C-Cl Bond Length | Length of the bond between the aromatic ring and chlorine | 1.75 Å |

| C-CF3 Bond Length | Length of the bond between the aromatic ring and the CF3 group | 1.50 Å |

| C-S-H Bond Angle | Angle formed by the C-S-H atoms | 99.5° |

| Electronic Properties | ||

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.3 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 2.5 D |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of empirical parameters. nih.gov While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate thermochemical data. ccl.net

These methods are particularly valuable for calculating energetic properties such as bond dissociation enthalpies (BDEs), ionization potentials, and affinities for protons or cations. For thiophenols, the S-H bond dissociation enthalpy is a key thermochemical parameter that quantifies the energy required to homolytically cleave the S-H bond, which is critical for understanding antioxidant activity and radical chemistry. researchgate.net Studies on substituted thiophenols have successfully used ab initio methods to estimate these BDEs. researchgate.net

Proton affinity (PA) is another crucial property, defined as the negative of the enthalpy change for the gas-phase protonation of a molecule. ccl.net It is a fundamental measure of a molecule's basicity. youtube.com Ab initio calculations can accurately predict the proton affinity of this compound, identifying the most likely site of protonation (e.g., the sulfur atom or the aromatic ring) and quantifying its intrinsic basicity in the absence of solvent effects. ccl.netyoutube.com

Reaction Mechanism Prediction and Kinetic Modeling

Computational chemistry is an indispensable tool for mapping out the potential energy surface (PES) of a chemical reaction. By identifying stationary points—reactants, products, intermediates, and transition states—it is possible to elucidate detailed reaction mechanisms and predict kinetic parameters.

A chemical reaction proceeds from reactants to products through a high-energy configuration known as the transition state (TS). libretexts.org The transition state is a first-order saddle point on the potential energy surface, representing the maximum energy along the reaction pathway. wikipedia.orglibretexts.org Computational methods can locate the precise geometry and energy of a transition state. youtube.com

Once a potential transition state structure is found, it is essential to confirm that it correctly connects the intended reactants and products. This verification is performed by an Intrinsic Reaction Coordinate (IRC) calculation. protheragen.ai The IRC method traces the minimum energy path downhill from the transition state in both the forward and backward directions. faccts.derowansci.comscm.com A successful IRC calculation will show the reaction path leading smoothly from the reactant complex, through the transition state, and down to the product complex, thereby validating the proposed mechanism. protheragen.airesearchgate.net

The activation energy (Ea) of a reaction is the energy barrier that must be overcome for reactants to be converted into products. youtube.com Computationally, this is determined by calculating the energy difference between the transition state and the reactants. libretexts.org A lower activation energy corresponds to a faster reaction rate. youtube.com

Using the energetic information from the potential energy surface, reaction rates can be estimated using theories like Transition State Theory (TST). wikipedia.orglibretexts.org The Eyring equation, a cornerstone of TST, relates the rate constant of a reaction to the Gibbs free energy of activation (ΔG‡), which incorporates both enthalpic (ΔH‡) and entropic (ΔS‡) contributions to the activation barrier. libretexts.org Computational chemistry allows for the calculation of these thermodynamic quantities, enabling the prediction of reaction rate constants without direct experimental measurement.

Spectroscopic Property Simulation and Interpretation

Computational methods are widely used to simulate various types of spectra, which serves as a powerful aid in the interpretation of experimental data and the structural confirmation of synthesized compounds.

For vibrational spectroscopy, DFT calculations can accurately predict the infrared (IR) and Raman spectra of molecules like this compound. orientjchem.orgresearchgate.net A frequency calculation performed on the optimized ground-state geometry yields the vibrational modes and their corresponding frequencies and intensities. youtube.com While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, the application of uniform or selective scaling factors can produce simulated spectra that show excellent agreement with experimental results, facilitating the assignment of specific absorption bands to particular molecular vibrations. researchgate.net For substituted benzenes, characteristic peaks for C-H wagging and ring bending modes can be precisely identified. spectroscopyonline.com

For electronic spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating UV-visible absorption spectra. researchgate.netmdpi.com TD-DFT calculates the vertical excitation energies from the ground electronic state to various excited states, along with the oscillator strengths for these transitions. spectroscopyonline.com The calculated excitation energies correspond to the wavelength of maximum absorption (λmax), while the oscillator strengths relate to the intensity of the absorption bands. researchgate.net This allows for a direct comparison with experimental UV-Vis spectra and helps to identify the specific molecular orbitals involved in the electronic transitions (e.g., π → π* or n → π* transitions). researchgate.netmdpi.com

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for a Disubstituted Benzene (B151609) Ring (Note: This table is illustrative. The experimental values are typical ranges for the specified modes, and the calculated values represent typical DFT-predicted frequencies.)

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Representative Calculated (Scaled) Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 | 3075 |

| C=C Ring Stretch | 1450 - 1600 | 1590, 1475 |

| C-H in-plane bend | 1000 - 1300 | 1180, 1120 |

| C-CF3 Stretch | 1100 - 1200 | 1160 |

| C-Cl Stretch | 600 - 800 | 750 |

| C-H out-of-plane wag | 750 - 810 | 785 |

Vibrational (IR, Raman) and Nuclear Magnetic Resonance (NMR) Spectra Prediction

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational and NMR spectra of molecules like this compound. By calculating the electronic structure and force fields, it is possible to simulate these spectra with a high degree of accuracy, aiding in the interpretation of experimental data.

Predicted Vibrational Frequencies for this compound

This table presents theoretically predicted vibrational frequencies for key functional groups. Actual experimental values may vary.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| S-H Stretch | ~2550 - 2600 | ~2550 - 2600 |

| C-H Aromatic Stretch | ~3050 - 3100 | ~3050 - 3100 |

| C=C Aromatic Ring Stretch | ~1450 - 1600 | ~1450 - 1600 |

| C-F Stretch (Trifluoromethyl) | ~1100 - 1350 (strong) | ~1100 - 1350 |

| C-Cl Stretch | ~600 - 800 | ~600 - 800 |

| C-S Stretch | ~600 - 750 | ~600 - 750 |

Nuclear Magnetic Resonance (NMR) Spectra: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is another valuable application of computational chemistry. By calculating the magnetic shielding tensors of the nuclei in the molecule's optimized geometry, theoretical chemical shifts can be obtained. These predictions are crucial for assigning peaks in experimental NMR spectra and for confirming the chemical structure. For this compound, the predicted chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl groups, leading to characteristic downfield shifts for nearby protons and carbons in the ¹H and ¹³C NMR spectra, respectively. The ¹⁹F NMR spectrum would be expected to show a singlet for the CF₃ group, with its chemical shift being sensitive to the electronic environment. rsc.orgrsc.org

Predicted NMR Chemical Shifts for this compound

This table presents theoretically predicted NMR chemical shifts relative to a standard reference (e.g., TMS for ¹H and ¹³C). Actual experimental values may vary.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (SH) | 3.5 - 4.5 | Singlet |

| ¹H (Ar) | 7.0 - 7.8 | Multiplets |

| ¹³C (Ar) | 115 - 140 | - |

| ¹³C (CF₃) | ~120 - 130 (quartet) | - |

| ¹⁹F | -60 to -65 | Singlet |

Surface-Enhanced Raman Scattering (SERS) Enhancement Mechanism Studies

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive spectroscopic technique that can provide detailed vibrational information from molecules adsorbed on nanostructured metal surfaces. The enhancement of the Raman signal in SERS is attributed to two primary mechanisms: electromagnetic enhancement and chemical enhancement.

The electromagnetic enhancement arises from the amplification of the local electric field experienced by the molecule due to the excitation of localized surface plasmons on the metallic nanostructure, typically gold or silver. dtic.mil This effect is highly dependent on the size, shape, and aggregation state of the nanoparticles, as well as the excitation wavelength. researchgate.net

The chemical enhancement mechanism involves a charge-transfer process between the adsorbed molecule and the metal surface. frontiersin.org For benzenethiol (B1682325) derivatives like this compound, the thiol group forms a strong bond with the metal surface, facilitating this charge transfer. The electronic properties of the substituents on the benzene ring can significantly influence the chemical enhancement. Electron-withdrawing groups, such as the trifluoromethyl group, can affect the energy levels of the molecule's frontier orbitals, thereby altering the efficiency of the charge-transfer process and the resulting SERS intensity. dtic.mil Computational studies on similar systems have shown that the chemical enhancement can contribute a factor of 10 to 100 to the total SERS enhancement. dtic.mil

Intermolecular Interactions and Condensed Phase Phenomena

The behavior of this compound in the condensed phase is governed by a variety of intermolecular interactions. Computational chemistry provides the tools to analyze these non-covalent forces in detail.

Analysis of Halogen Bonding and Non-Covalent Interactions

Halogen Bonding: The chlorine atom in this compound can participate in halogen bonding, a directional non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base. This interaction arises from the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the C-Cl covalent bond. nih.gov Computational modeling, through the analysis of the molecular electrostatic potential (MEP) surface, can visualize and quantify the σ-hole, predicting the strength and directionality of potential halogen bonds. researchgate.net

Other Non-Covalent Interactions: Besides halogen bonding, other non-covalent interactions such as π-π stacking between the aromatic rings of adjacent molecules, and dipole-dipole interactions arising from the polar C-Cl, C-S, and C-F bonds, play a crucial role in the solid-state packing and liquid-phase organization of this compound. Computational studies can quantify the energies of these interactions, providing a deeper understanding of the molecule's physical properties. researchgate.net The trifluoromethyl group, due to its unique electronic properties, can also engage in specific non-covalent interactions.

Adsorption Behavior on Material Surfaces (e.g., Gold Nanoparticles, Perovskites)

The interaction of this compound with material surfaces is of significant interest for applications in nanoscience and materials chemistry.

Adsorption on Gold Nanoparticles: Benzenethiols are known to form self-assembled monolayers (SAMs) on gold surfaces through the formation of a strong gold-sulfur bond. aip.orgnih.gov DFT calculations have been instrumental in determining the preferred binding sites (e.g., hollow, bridge, or top sites on the gold lattice), the adsorption energies, and the orientation of the adsorbed molecules. dtu.dkresearchgate.net The presence of the chloro and trifluoromethyl substituents in this compound is expected to influence the packing density and electronic properties of the resulting SAM. Computational simulations can model these effects, providing insights into the structure and stability of the monolayer.

Adsorption on Perovskites: Benzenethiol derivatives have been investigated as interfacial modifiers in perovskite solar cells to enhance their efficiency and stability. rsc.orgrsc.org The thiol group can interact with the perovskite surface, and the electronic properties of the substituents can tune the energy level alignment at the interface. rsc.org Computational modeling can be used to investigate the binding of this compound to perovskite surfaces, calculating the adsorption energies and predicting the impact on the electronic band structure of the perovskite material.

Protein-Ligand Interaction Modeling

While specific studies on the protein-ligand interactions of this compound were not found, computational techniques such as molecular docking and molecular dynamics simulations are widely used to predict and analyze the binding of small molecules to protein targets. In a hypothetical scenario where this compound or its derivatives are considered as potential ligands for a protein, these computational methods could be employed.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein's active site. The scoring functions used in docking algorithms estimate the binding affinity, providing a rank-ordering of potential ligands.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the protein-ligand complex over time. These simulations provide insights into the stability of the binding pose, the key intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and halogen bonds), and the conformational changes that may occur upon ligand binding.

Quantitative Structure-Reactivity Relationships and Chemical Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. kg.ac.rsresearchgate.net These models rely on the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties.

A wide range of chemical descriptors can be calculated for this compound using computational software. osdd.netucdavis.eduucsb.eduucsb.edu These descriptors can be broadly categorized as:

Constitutional (1D) descriptors: Molecular weight, number of atoms of each type, etc.

Topological (2D) descriptors: Connectivity indices that describe the branching of the molecule.

Geometrical (3D) descriptors: Molecular surface area, volume, etc.

Quantum chemical descriptors: HOMO and LUMO energies, dipole moment, atomic charges, and molecular electrostatic potential. nih.gov

These descriptors can then be used to build QSAR models to predict various properties, such as toxicity, reactivity, or binding affinity to a particular receptor, for a series of related compounds.

Calculated Chemical Descriptors for this compound

This table presents a selection of theoretically calculated chemical descriptors. The values are representative and can vary depending on the calculation method.

| Descriptor | Predicted Value |

| Molecular Weight ( g/mol ) | 212.62 |

| LogP (octanol-water partition) | ~3.5 - 4.5 |

| Molar Refractivity | ~45 - 50 |

| Polarizability (ų) | ~15 - 18 |

| Dipole Moment (Debye) | ~2.0 - 3.0 |

| HOMO Energy (eV) | ~-6.5 to -7.5 |

| LUMO Energy (eV) | ~-0.5 to -1.5 |

| HOMO-LUMO Gap (eV) | ~5.5 - 6.5 |

Hammett Parameter Correlations for Substituent Effects

The Hammett equation is a widely used tool in physical organic chemistry for quantifying the influence of substituents on the reactivity of aromatic compounds. ustc.edu.cn It relates reaction rates and equilibrium constants for a series of reactions involving substituted benzene derivatives. The equation is generally expressed as:

log(k/k₀) = ρσ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

ρ (rho) is the reaction constant, which depends on the nature of the reaction but not on the substituents used.

σ (sigma) is the substituent constant, which depends only on the specific substituent and its position (meta or para) on the ring. libretexts.org

The substituent constant, σ, quantifies the electronic effect of a substituent. Positive σ values indicate that the substituent is electron-withdrawing, while negative values indicate it is electron-donating, relative to hydrogen. The trifluoromethyl group (-CF₃) and the chloro group (-Cl) are both known to be electron-withdrawing substituents, which is reflected in their positive Hammett σ values. beilstein-journals.org These effects are a combination of inductive and resonance contributions.

For this compound, the substituents are the chloro group at the 4-position (para to the thiol group) and the trifluoromethyl group at the 2-position (ortho to the thiol group). The Hammett parameters for these substituents in the meta and para positions are well-established.

Table 1: Hammett Substituent Constants (σ)

| Substituent | σ_meta | σ_para |

|---|---|---|

| -Cl | 0.37 | 0.23 |

Data sourced from established physical organic chemistry parameters.

The application of standard Hammett σ values to the ortho position is often problematic due to the inclusion of steric effects and other proximity interactions that are not accounted for in the original Hammett correlation, which is based on meta and para substituents. ed.ac.uk However, the σ values clearly indicate the electron-withdrawing nature of both the chloro and trifluoromethyl groups, which would be expected to increase the acidity of the thiol proton (-SH) compared to unsubstituted benzenethiol.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Theory

Computational methods such as the analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) theory offer deeper insights into the chemical reactivity of this compound.

Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net It maps the electrostatic potential onto the electron density surface of a molecule, allowing for the visualization of charge distribution. nih.gov In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net

For this compound, the MEP surface would be expected to show:

Negative Potential: Concentrated around the sulfur atom of the thiol group due to its lone pairs of electrons, as well as around the highly electronegative chlorine and fluorine atoms. These regions represent the most likely sites for interaction with electrophiles.

Positive Potential: Localized on the hydrogen atom of the thiol group, making it the primary site for deprotonation (acidic behavior) and a potential site for nucleophilic attack. The hydrogen atoms on the aromatic ring would also exhibit a lesser degree of positive potential.

Frontier Molecular Orbital (FMO) Theory

FMO theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor (nucleophile). For this compound, the HOMO is expected to have a significant contribution from the lone pair electrons of the sulfur atom. This indicates that the initial interaction with an electrophile would likely occur at the sulfur atom.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor (electrophile). The LUMO is anticipated to be a π* (pi-antibonding) orbital distributed over the aromatic ring system. The presence of the strong electron-withdrawing -Cl and -CF₃ groups would lower the energy of the LUMO, making the aromatic ring more susceptible to nucleophilic attack compared to unsubstituted benzene.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. numberanalytics.comsci-hub.se A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. sci-hub.se

Table 2: Predicted Computational Chemistry Characteristics for this compound

| Feature | Predicted Characteristic | Implication for Reactivity |

|---|---|---|

| MEP Negative Region | Localized on S, Cl, and F atoms | Susceptible to electrophilic attack |

| MEP Positive Region | Localized on the H atom of the thiol group | Site of acidity and nucleophilic attack |

| HOMO | High electron density on the sulfur atom | Primary site of nucleophilic character |

| LUMO | Distributed over the π-system of the aromatic ring | Site of electrophilic character, susceptible to nucleophilic attack |

| HOMO-LUMO Gap | Reduced by electron-withdrawing groups | Indicates higher chemical reactivity compared to unsubstituted benzenethiol |

Advanced Research Applications in Chemical Synthesis and Materials Science

Strategic Application as Key Synthetic Intermediates

The utility of 4-Chloro-2-(trifluoromethyl)benzenethiol as a synthetic intermediate is primarily derived from the distinct reactivity of its functional groups. The trifluoromethyl group enhances lipophilicity and metabolic stability in derivative compounds, which is highly desirable in medicinal chemistry and agrochemistry. researchgate.net The thiol group serves as a versatile handle for nucleophilic reactions, while the chloro-substituent is a prime site for transition metal-catalyzed cross-coupling reactions.

Organofluorine compounds are central to the development of modern pharmaceuticals, agrochemicals, and materials due to the unique properties conferred by fluorine atoms, such as enhanced stability, bioavailability, and binding selectivity. cas.cn Molecules like this compound serve as foundational precursors for creating more complex, high-value fluorinated building blocks. researchgate.netnih.gov

The presence of the trifluoromethyl group makes this compound an attractive starting point for synthesizing molecules where this moiety is essential for biological activity or material performance. researchgate.net For instance, substituted aminobenzenethiols, which are structurally related to this compound, are used in the synthesis of trifluoromethyl-containing benzothiazines, a class of heterocyclic compounds with applications in medicinal chemistry. nih.gov This demonstrates a clear pathway where the benzenethiol (B1682325) framework is elaborated into more complex heterocyclic systems, carrying the crucial trifluoromethyl group into the final product structure. The synthesis of such advanced building blocks is critical for expanding the chemical space available to researchers in drug discovery and materials science. rsc.org

In the production of fine chemicals—complex, pure substances produced in limited quantities—specialized intermediates are essential. This compound fits this role perfectly. Its trifunctional nature allows it to be a cornerstone in multi-step syntheses leading to active pharmaceutical ingredients (APIs) and agrochemicals. For example, related trifluoromethylated and chlorinated aromatic compounds, such as trifluoromethylpyridines and chloro-trifluoromethyl-benzonitriles, are established key intermediates in the manufacture of numerous commercial crop-protection products and pharmaceuticals. nbinno.comnih.gov The combination of a trifluoromethyl group and a chlorine atom on a benzene (B151609) ring is a common motif in these industries, highlighting the industrial relevance of this substitution pattern. nbinno.com

The compound serves as a critical precursor, enabling the introduction of the 4-chloro-2-(trifluoromethyl)phenylthio moiety into larger molecules or acting as a foundational scaffold upon which further complexity is built.

Methodological Advancements in Organic Transformations

The multifaceted reactivity of this compound makes it an ideal substrate for developing and refining modern synthetic methods. Research in this area focuses on achieving high efficiency and selectivity in modifying the molecule.

The presence of three distinct functional sites on this compound presents a challenge and an opportunity for selective chemistry. Efficient protocols aim to modify one site without affecting the others.

Thiol Group Functionalization: The thiol (SH) group is the most nucleophilic site and can be selectively targeted. It readily undergoes S-alkylation, S-arylation, and Michael additions. nih.gov It can also be oxidized to form sulfonyl chlorides, which are precursors to sulfonamides—a vital class of antibacterial drugs. nih.gov

Aromatic Ring Functionalization: The benzene ring can undergo electrophilic aromatic substitution, with the existing substituents directing the position of new groups.

C-F Bond Functionalization: While typically robust, C-F bonds in trifluoromethyl groups can be functionalized under specific catalytic conditions, often using visible light or organocatalysts, to access difluoromethyl derivatives. scispace.comnih.gov

The development of these protocols is crucial for harnessing the full synthetic potential of this building block, allowing chemists to tailor its structure with precision.

| Reaction Type | Target Site | Typical Reagents/Conditions | Resulting Structure |

| S-Alkylation | Thiol (S-H) | Alkyl halide, Base | Thioether (S-R) |

| Thiol-Michael Addition | Thiol (S-H) | α,β-Unsaturated carbonyl/nitrile | β-Thioether derivative |

| Oxidation | Thiol (S-H) | Oxidizing agent (e.g., TCCA) | Sulfonyl chloride (SO₂Cl) |

| Cross-Coupling | Aryl Chloride (C-Cl) | Boronic acid, Pd catalyst, Base | Biaryl derivative |

| C-H Functionalization | Aromatic Ring (C-H) | Transition metal catalyst, Directing group | Substituted arene |

This interactive table summarizes potential selective functionalization reactions for this compound based on the known reactivity of its functional groups.

Transition metal catalysis has revolutionized organic synthesis, and molecules like this compound are excellent substrates for these powerful reactions. mdpi.com The carbon-chlorine (C-Cl) bond is a key site for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgnih.gov

Reactions such as the Suzuki-Miyaura (using boronic acids), Buchwald-Hartwig (using amines), and Sonogashira (using terminal alkynes) couplings can be employed to replace the chlorine atom with a wide variety of other functional groups. mdpi.com The efficiency of these reactions on aryl chlorides has been greatly improved by the development of sophisticated phosphine (B1218219) ligands that promote the key steps of oxidative addition and reductive elimination in the catalytic cycle. acs.orgacs.org The ability to use this compound in such coupling reactions allows for the modular and convergent synthesis of highly complex molecules, which is a significant advantage in discovery chemistry. acs.org

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Organoboron reagent (e.g., R-B(OH)₂) | Pd(0) catalyst + Ligand + Base | C-C |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd(0) catalyst + Ligand + Base | C-N |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst + Cu(I) cocatalyst + Base | C-C (alkyne) |

| Heck | Alkene (R-CH=CH₂) | Pd(0) catalyst + Base | C-C (alkene) |

This interactive table outlines major palladium-catalyzed cross-coupling reactions applicable to the aryl chloride moiety of this compound.

Contributions to Materials Science and Optoelectronics